molecular formula C15H17NO B14217682 4-(2,6-Dimethylphenoxy)-2-methylaniline CAS No. 830321-17-0

4-(2,6-Dimethylphenoxy)-2-methylaniline

Cat. No.: B14217682
CAS No.: 830321-17-0
M. Wt: 227.30 g/mol
InChI Key: FKUNGHWLRNHUHJ-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylphenoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenoxy)-2-methylaniline typically involves the reaction of 2,6-dimethylphenol with 2-methylaniline. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. One common method involves the use of anhydrous aluminum chloride as a catalyst, which promotes the formation of the desired product through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenoxy)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(2,6-Dimethylphenoxy)-2-methylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

830321-17-0

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2,6-dimethylphenoxy)-2-methylaniline

InChI

InChI=1S/C15H17NO/c1-10-5-4-6-11(2)15(10)17-13-7-8-14(16)12(3)9-13/h4-9H,16H2,1-3H3

InChI Key

FKUNGHWLRNHUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC(=C(C=C2)N)C

Origin of Product

United States

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